molecular formula C12H23NO4 B13534247 5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid

5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid

Cat. No.: B13534247
M. Wt: 245.32 g/mol
InChI Key: GWCYZLLDANHENC-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is a compound with the molecular formula C12H23NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid typically involves the reaction of heptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}heptanoic acid involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, releasing the free amine and tert-butyl cation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}heptanoic acid is unique due to its specific structure and the presence of the Boc group, which provides stability and ease of removal under mild conditions. This makes it highly valuable in organic synthesis and peptide chemistry .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C12H23NO4/c1-5-9(7-6-8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

GWCYZLLDANHENC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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